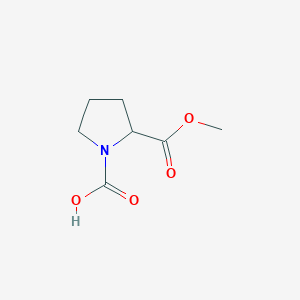
Methyl1-(carboxy)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-(carboxy)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-(carboxy)pyrrolidine-2-carboxylate typically involves the esterification of pyrrolidine-2-carboxylic acid. One common method is the reaction of pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl1-(carboxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Methyl1-(hydroxy)pyrrolidine-2-carboxylate.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl1-(carboxy)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl1-(carboxy)pyrrolidine-2-carboxylate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various molecular targets. The pyrrolidine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: The parent compound without the ester group.
Methyl1-(hydroxy)pyrrolidine-2-carboxylate: The reduced form of the ester.
N-Methyl-2-pyrrolidone: A related compound with a similar pyrrolidine ring structure.
Uniqueness
Methyl1-(carboxy)pyrrolidine-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of both carboxylate and ester groups allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methoxycarbonylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-6(9)5-3-2-4-8(5)7(10)11/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
CFXVMEIPAOTHJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















